2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile
Description
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile is a thieno[3,2-d]pyrimidine derivative characterized by a chloro-substituted pyrimidine core fused with a thiophene ring. Its structure features a phenyl group at the 7-position, a sulfanyl (-S-) linkage at the 6-position, and an acetonitrile substituent (Table 1). The compound has a molecular formula of C₁₄H₈ClN₃S₂, a molecular weight of 317.82 g/mol, and a CAS registry number of 860649-75-8 .
Properties
IUPAC Name |
2-(4-chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3S2/c15-13-12-11(17-8-18-13)10(9-4-2-1-3-5-9)14(20-12)19-7-6-16/h1-5,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBCYBHDYPAQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2N=CN=C3Cl)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164855 | |
| Record name | 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860649-75-8 | |
| Record name | 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860649-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of the Chlorine and Phenyl Groups: The chlorination and phenylation steps are carried out using appropriate chlorinating agents and phenylating reagents under controlled conditions.
Attachment of the Sulfanyl and Acetonitrile Groups:
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The compound shares its molecular weight (317.82 g/mol ) with two other pyrimidine derivatives (Catalog Numbers 165511 and 166550), though their substituents and biological activities differ significantly (Table 1) .
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidine Derivatives
| Catalog Number | Molecular Formula | Substituents | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 163410 | C₁₄H₈ClN₃S₂ | 4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl sulfanyl acetonitrile | 317.82 | 860649-75-8 |
| 165511 | C₁₆H₂₀ClN₅ | 4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine | 317.82 | 866018-28-2 |
| 166550 | C₁₆H₂₀ClN₅ | 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine | 317.82 | 339016-04-5 |
Key Observations :
- Substituent Diversity: The target compound (163410) features a thienopyrimidine core with a phenyl-sulfanyl-acetonitrile group, while 165511 and 166550 are pyrimidinamines with piperazino-linked dimethylphenyl groups.
- Bioactivity Implications: Piperazino substituents in 165511/166550 may enhance solubility or receptor binding, whereas the sulfanyl-acetonitrile group in 163410 could influence electrophilic reactivity or thiol-mediated interactions .
Functional Group and Bioactivity Comparisons
Sulfanyl Group Contributions
The sulfanyl (-S-) moiety in 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile is structurally analogous to sulfanyl-containing inhibitors in N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (). These compounds demonstrated α-glucosidase inhibition (e.g., Compound 8q: IC₅₀ = 49.71 µM) and butyrylcholinesterase (BChE) inhibition (e.g., Compound 8g: IC₅₀ = 31.62 µM) . While the target compound’s bioactivity remains uncharacterized, the sulfanyl group’s role in enzyme binding (via hydrogen bonding or hydrophobic interactions) may be a shared feature.
Chloro and Aryl Substituents
The 4-chloro and 7-phenyl groups in the target compound are critical for:
- Electrophilic reactivity: The chloro group facilitates nucleophilic displacement reactions, as seen in the synthesis of morpholino- and piperazino-substituted analogs .
- Aromatic stacking : The phenyl group may enhance binding to hydrophobic pockets in biological targets, similar to dimethylphenyl substituents in 165511/166550 .
Biological Activity
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₈ClN₃S₂, with a molecular weight of 318.83 g/mol. The presence of a chloro group at the 4-position and a sulfanyl group enhances its reactivity and biological properties. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈ClN₃S₂ |
| Molecular Weight | 318.83 g/mol |
| CAS Number | 860649-75-8 |
Mechanisms of Biological Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Its activity may be due to the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other thieno[3,2-d]pyrimidine derivatives:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Chloro-thieno[3,2-d]pyrimidine | Structure | Lacks sulfanyl group; used in similar contexts |
| 7-(Phenyl)thieno[3,2-d]pyrimidine | Structure | Contains phenyl but without chlorine |
| 4-Hydroxy-thieno[3,2-d]pyrimidine | Structure | Hydroxy group instead of chloro; alters activity |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against A431 vulvar epidermal carcinoma cells (IC50 values indicating effective concentrations).
- Mechanistic Studies : Investigations into the compound's mechanism revealed its ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Pharmacokinetic Profiles : Studies assessing the pharmacokinetics indicated good bioavailability and metabolic stability, making it a suitable candidate for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
